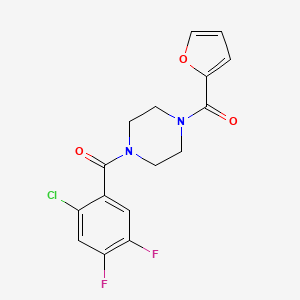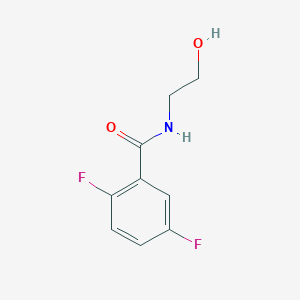![molecular formula C22H25N3O4 B4877255 N-(3,5-dimethylphenyl)-2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4877255.png)
N-(3,5-dimethylphenyl)-2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetamide is a synthetic compound that is extensively studied for its potential applications in scientific research. It is commonly referred to as DMAPT and is a derivative of the naturally occurring compound parthenolide. DMAPT has been found to have promising anti-cancer properties and is being researched for its potential use in treating various types of cancer.
Mécanisme D'action
The exact mechanism of action of DMAPT is not fully understood, but it is believed to work through multiple pathways. One of the key pathways is the inhibition of the transcription factor NF-kappaB, which is involved in the regulation of various cellular processes, including inflammation and cell survival. By inhibiting NF-kappaB, DMAPT can induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
DMAPT has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, DMAPT has been found to have anti-inflammatory properties and can inhibit the production of various cytokines and chemokines. It has also been shown to have antioxidant properties and can scavenge reactive oxygen species. DMAPT has been found to be well-tolerated in animal studies, with no significant toxicity observed.
Avantages Et Limitations Des Expériences En Laboratoire
DMAPT has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be produced in large quantities and is readily available for research purposes. DMAPT has been extensively studied, and its properties and mechanisms of action are well-understood. However, there are also some limitations to using DMAPT in lab experiments. It is a relatively complex compound, which can make its synthesis challenging. Additionally, DMAPT has been found to be sensitive to light and air, which can affect its stability and activity.
Orientations Futures
There are several potential future directions for research on DMAPT. One area of interest is in combination therapy, where DMAPT is used in combination with other anti-cancer drugs to enhance their efficacy. Another potential area of research is in the development of new analogs of DMAPT with improved properties. Additionally, further research is needed to fully understand the mechanism of action of DMAPT and its potential applications in other diseases beyond cancer.
Conclusion:
DMAPT is a synthetic compound that has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to have potent anti-cancer properties and is being researched for its potential use in treating various types of cancer. DMAPT works through multiple pathways, including the inhibition of NF-kappaB, and has various biochemical and physiological effects. While there are some limitations to using DMAPT in lab experiments, it has several advantages and is a promising compound for future research.
Méthodes De Synthèse
DMAPT can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to produce the final product. The exact details of the synthesis method are beyond the scope of this paper but can be found in various research articles.
Applications De Recherche Scientifique
DMAPT has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to have potent anti-cancer properties and is being researched for its potential use in treating various types of cancer, including breast, prostate, lung, and pancreatic cancer. DMAPT has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis.
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[1-(3-methoxybenzoyl)-3-oxopiperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-14-9-15(2)11-17(10-14)24-20(26)13-19-21(27)23-7-8-25(19)22(28)16-5-4-6-18(12-16)29-3/h4-6,9-12,19H,7-8,13H2,1-3H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEBEWAAULYZRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2C(=O)NCCN2C(=O)C3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]-4-methylbenzamide](/img/structure/B4877185.png)
![2-({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}thio)-N-isobutylacetamide](/img/structure/B4877190.png)

![methyl 4-oxo-4-{[4-(1-pyrrolidinylcarbonyl)phenyl]amino}butanoate](/img/structure/B4877212.png)
![2-{[2-({[5-(4-bromo-2-methylphenyl)-2-furyl]methyl}amino)ethyl]amino}ethanol dihydrochloride](/img/structure/B4877216.png)
![2-[(4-isonicotinoyl-1-piperazinyl)carbonyl]-1H-indole](/img/structure/B4877222.png)




![3-{[4-(2-fluorobenzyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4877263.png)
![5-[3-(2-furyl)-2-propen-1-ylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4877269.png)
![3-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-tert-butylbenzoate](/img/structure/B4877276.png)